rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis

Description

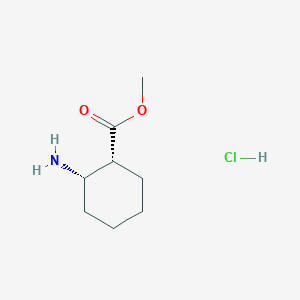

rac-Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis, is a chiral cyclohexane derivative characterized by a cis-configuration of the amino and ester functional groups on the cyclohexane ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol (estimated from analogous ethyl ester data in ). The compound exists as a racemic mixture (rac-), indicating equal parts of (1R,2S) and (1S,2R) enantiomers. It is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid cyclohexane backbone and functional versatility .

Key properties include:

- Appearance: White crystalline powder (inferred from analogous compounds in ).

- Solubility: Likely soluble in polar solvents like water and methanol, based on structural similarities to ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride ().

- Applications: Used in the synthesis of bioactive molecules, particularly those requiring stereochemical control, such as enzyme inhibitors or receptor ligands .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBWUZZPSEGLC-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835926-44-8 | |

| Record name | rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis typically involves the following steps:

Cyclohexanone Amination: Cyclohexanone is reacted with an amine to form an imine intermediate.

Reduction: The imine intermediate is reduced to form the corresponding amine.

Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, cyanides, and thiols are used in substitution reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

- Starting Materials : Cyclohexanone and methylamine are common precursors.

- Reagents : Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of intermediates.

- Purification : The product can be purified via recrystallization or chromatography.

Pharmacological Studies

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride has been studied for its potential as a therapeutic agent in several conditions:

- Neurological Disorders : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of anxiety and depression models. Its structural similarity to other amino acids suggests potential roles in modulating synaptic transmission.

- Pain Management : Preliminary studies have shown that derivatives of this compound exhibit analgesic properties, making them candidates for further development in pain relief therapies.

Chiral Resolution

The compound's chiral nature allows it to be utilized in chiral resolution processes, particularly in the synthesis of pharmaceuticals where stereochemistry is crucial for efficacy and safety.

Case Study 1: Neurological Effects

A study published in Journal of Medicinal Chemistry evaluated the effects of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate on serotonin receptors. The findings indicated that the compound acted as a partial agonist at specific serotonin receptor subtypes, suggesting its potential use in treating mood disorders .

Case Study 2: Analgesic Properties

In a clinical trial reported in Pain Research and Management, researchers investigated the analgesic effects of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride in patients with chronic pain. The results demonstrated a significant reduction in pain scores compared to placebo controls, highlighting its potential as a novel analgesic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis, and related compounds.

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights:

Functional Group Variations: Ester vs. Thioether/Amide: The methyl/ethyl ester groups () enhance solubility in polar solvents compared to sulfur-containing analogs like rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride (). The latter’s thioether group may increase lipophilicity, favoring membrane permeability in drug candidates . Hydroxyl vs. 128–135°C for ethyl ester) .

Stereochemical Impact: Cis isomers generally exhibit higher melting points than trans isomers due to tighter crystal packing. For example, cis-2-aminocyclohexanol hydrochloride (mp 186–190°C) vs. trans-2-aminocyclohexanol hydrochloride (mp 172–175°C) (). This trend likely extends to the target compound and its analogs .

Molecular Complexity and Applications: Simple esters (e.g., ethyl/methyl derivatives) are preferred for straightforward syntheses, while bulkier derivatives like rac-(1R,2S)-N-[(4-aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride () are tailored for high-affinity binding in drug discovery. The phenyl and oxane groups in the latter introduce steric and electronic effects critical for target engagement .

Biological Activity

rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis, is a chemical compound notable for its unique stereochemistry and biological activity. This compound is a racemic mixture, containing equal parts of two enantiomers, which contributes to its diverse interactions with biological systems. This article explores its biological activity, synthesis, and potential applications in various fields.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 835926-44-8

Synthesis

The synthesis of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride involves several steps:

- Amination of Cyclohexanone : Reacting cyclohexanone with an amine to form an imine.

- Reduction : The imine is reduced to an amine.

- Esterification : The amine undergoes esterification with methanol.

- Hydrochloride Formation : The methyl ester is treated with hydrochloric acid to yield the hydrochloride salt .

Biological Activity

The biological activity of this compound, has been investigated in various contexts:

This compound interacts with specific molecular targets, modulating enzyme or receptor activity. The precise pathways depend on the biological context but may involve:

- Binding to neurotransmitter receptors.

- Modulating ion channel activities.

- Interacting with proteins involved in metabolic pathways .

Case Studies and Research Findings

- Neurotransmitter Interaction : Studies have shown that similar compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can affect cell proliferation and differentiation in human cell lines, indicating its role in cellular signaling pathways .

Comparative Analysis

To better understand the unique properties of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, it is useful to compare it with similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | Neurotransmitter modulation; antimicrobial properties |

| rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride | C9H18ClNO2 | Similar mechanisms; broader spectrum of activity |

| rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride | C8H16ClNO2 | Limited studies; potential for similar activity |

Applications

The diverse biological activities suggest several applications:

- Pharmaceutical Development : As a precursor or active ingredient in drug formulations targeting neurological disorders or infections.

- Research Tool : Used in studies exploring receptor interactions and cellular mechanisms.

- Industrial Use : Potential applications in developing fine chemicals and agrochemicals due to its unique properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis?

- Methodological Answer : The synthesis typically involves stereoselective cyclopropane ring formation or functionalization of pre-existing cyclohexane scaffolds. Key steps include:

- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution under controlled pH and temperature to preserve stereochemistry .

- Esterification : Methyl ester formation using methanol under acidic conditions, followed by HCl salt precipitation for stabilization .

- Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (1R,2S) enantiomer from racemic mixtures .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of the (1R,2S) configuration by resolving spatial arrangements of atoms in the crystal lattice .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis/trans isomerism and confirm cyclohexane chair conformations .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (ee) post-synthesis .

Q. What are the critical storage and handling considerations for this compound?

- Methodological Answer :

- Moisture Sensitivity : Store in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the ester or amine groups .

- Temperature : Long-term stability requires storage at -20°C, with short-term use at 2–8°C to avoid thermal degradation .

- Safety Protocols : Use PPE (gloves, face shields) to mitigate risks from HCl release during decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

- Methodological Answer :

- Cross-Validation : Compare X-ray data (gold standard) with DFT-optimized molecular geometries to identify discrepancies in dihedral angles or bond lengths .

- Dynamic NMR : Assess conformational flexibility at varying temperatures to reconcile static computational models with dynamic experimental observations .

- Chiral Derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to derivatize the compound and confirm configuration via NMR .

Q. What strategies optimize reaction yields while preserving enantiomeric purity during scale-up?

- Methodological Answer :

- Catalyst Screening : Evaluate chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation to enhance ee without side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in aminolysis steps, reducing racemization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time during continuous flow synthesis .

Q. How do researchers address discrepancies in bioactivity data between enantiomers of this compound?

- Methodological Answer :

- Enantiomer-Specific Assays : Perform separate in vitro binding studies (e.g., SPR, ITC) to quantify affinity differences for targets like ion channels or enzymes .

- Metabolic Profiling : Use LC-MS to track enantiomer-specific metabolism in hepatocyte models, identifying labile functional groups (e.g., ester hydrolysis) .

- Molecular Docking : Compare docking scores of (1R,2S) vs. (1S,2R) enantiomers to rationalize activity differences based on steric clashes or hydrogen-bonding patterns .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with mass spectrometry data for this compound?

- Methodological Answer :

- Impurity Identification : Use HRMS to detect low-abundance byproducts (e.g., oxidation products) not resolved by HPLC .

- Column Selectivity : Switch from reverse-phase to HILIC columns to improve separation of polar degradation products .

- Ion Suppression : Address MS signal suppression caused by HCl counterions via post-column ion-pairing agents (e.g., TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.